molecular formula C16H28N2O4S B2522024 1-Methyl-1-({[4-(morpholin-4-yl)thian-4-yl]methyl}carbamoyl)ethyl acetate CAS No. 2380095-63-4

1-Methyl-1-({[4-(morpholin-4-yl)thian-4-yl]methyl}carbamoyl)ethyl acetate

Cat. No.: B2522024
CAS No.: 2380095-63-4
M. Wt: 344.47
InChI Key: FZJGEVFENXJEFE-UHFFFAOYSA-N
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Description

1-Methyl-1-({[4-(morpholin-4-yl)thian-4-yl]methyl}carbamoyl)ethyl acetate is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring, a thian ring, and an acetate group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1-({[4-(morpholin-4-yl)thian-4-yl]methyl}carbamoyl)ethyl acetate typically involves multiple steps. One common method includes the Mannich reaction, where formaldehyde, morpholine, and a thian derivative are reacted in the presence of an acid catalyst. The reaction is carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures (around 60°C) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1-({[4-(morpholin-4-yl)thian-4-yl]methyl}carbamoyl)ethyl acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine and thian rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-Methyl-1-({[4-(morpholin-4-yl)thian-4-yl]methyl}carbamoyl)ethyl acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-1-({[4-(morpholin-4-yl)thian-4-yl]methyl}carbamoyl)ethyl acetate involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The thian ring may also contribute to the compound’s overall biological activity by affecting cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-1-({[4-(morpholin-4-yl)thian-4-yl]methyl}carbamoyl)ethyl acetate is unique due to its combination of a morpholine ring, a thian ring, and an acetate group. This unique structure allows it to interact with a wide range of molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[2-methyl-1-[(4-morpholin-4-ylthian-4-yl)methylamino]-1-oxopropan-2-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O4S/c1-13(19)22-15(2,3)14(20)17-12-16(4-10-23-11-5-16)18-6-8-21-9-7-18/h4-12H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZJGEVFENXJEFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C(=O)NCC1(CCSCC1)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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